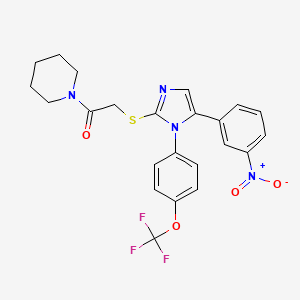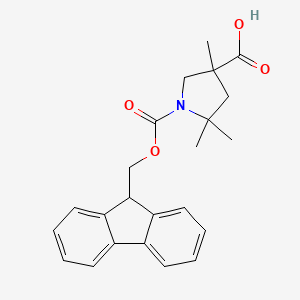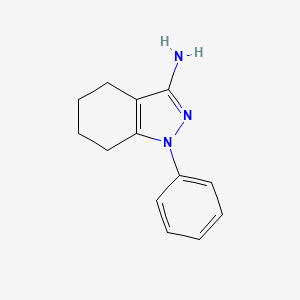
2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a sophisticated synthetic compound with distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: To synthesize 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, a multi-step process is required. Typically, the process starts with the preparation of intermediate compounds, which involves controlled temperature settings, specific catalysts, and strict reaction conditions to maintain the integrity of the final product.
Industrial Production Methods: Industrial production leverages large-scale chemical reactors designed to ensure consistent yields. Parameters such as pressure, temperature, and reaction time are meticulously controlled to optimize the output and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Forms oxides or other oxidation products.
Reduction: Converts to reduced forms under suitable conditions.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction Reagents: Hydrogen gas (H2) in the presence of a catalyst such as Palladium on Carbon (Pd/C)
Substitution Reagents: Halides like sodium iodide (NaI) in acetone
Major Products Formed: Depending on the type of reaction and conditions, the major products can include various derivatives of the imidazole and piperidine groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a building block for synthesizing complex molecules, exploring reaction mechanisms, and developing new catalytic processes.
Biology: It is used to investigate its biological interactions, potentially leading to the discovery of new biological pathways and targets.
Medicine: Research into its medicinal properties could contribute to the development of new pharmaceuticals, specifically in targeting diseases that involve its specific molecular mechanisms.
Industry: In industrial applications, it is valuable for its properties in the synthesis of high-performance materials and as a component in various chemical manufacturing processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets and pathways. These interactions often involve binding to enzymes or receptors, altering their activity, which can lead to significant biochemical and physiological changes. The specific pathways involved would depend on the context of its use, whether in biological systems, catalysis, or material science.
Comparaison Avec Des Composés Similaires
1-(4-trifluoromethoxyphenyl)-1H-imidazole
5-(3-nitrophenyl)-1H-imidazole
Piperidine derivatives
Uniqueness: The combination of the nitrophenyl, trifluoromethoxyphenyl, imidazole, and piperidine groups in this compound is unique. This structure lends itself to specific reactivity patterns and biological interactions that distinguish it from its analogs.
Remember, while 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone presents fascinating opportunities across various fields, it is crucial to handle it with care, following proper safety protocols and guidelines.
Propriétés
IUPAC Name |
2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O4S/c24-23(25,26)34-19-9-7-17(8-10-19)29-20(16-5-4-6-18(13-16)30(32)33)14-27-22(29)35-15-21(31)28-11-2-1-3-12-28/h4-10,13-14H,1-3,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIABDJTDWHDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2697568.png)


![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/new.no-structure.jpg)
![1-Deoxy-1-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-D-glucitol](/img/structure/B2697575.png)



![5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2697582.png)
![4-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B2697583.png)
![2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2697584.png)
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate](/img/structure/B2697585.png)


